Complete Lack of Monoamine Transporter Binding Confirms Inactive Metabolite Status
4-Hydroxy duloxetine glucuronide exhibits no measurable affinity for the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters, with Ki values >10,000 nM for all three targets. This contrasts sharply with the parent drug duloxetine, which shows high-affinity binding to SERT (Ki = 0.79 nM) and NET (Ki = 1.06 nM) [1]. The data were generated using radioligand binding assays in membranes expressing human monoamine transporters [1].
| Evidence Dimension | Binding Affinity (Ki) for Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) Transporters |
|---|---|
| Target Compound Data | SERT: >10,000 nM; NET: >10,000 nM; DAT: >10,000 nM |
| Comparator Or Baseline | Duloxetine: SERT = 0.79 nM, NET = 1.06 nM, DAT = 266 nM |
| Quantified Difference | >12,658-fold lower affinity for SERT, >9,434-fold lower for NET, >37-fold lower for DAT |
| Conditions | In vitro radioligand binding assays using membranes expressing human SERT, NET, and DAT; Ki calculated from IC50 values per Cheng-Prusoff method |
Why This Matters
This definitive inactivity validates the compound's utility as a true negative control and confirms it does not confound pharmacological readouts in studies of hepatic or renal impairment where metabolite accumulation may occur.
- [1] Kuo, F., Gillespie, T.A., Kulanthaivel, P., et al. Synthesis and biological activity of some known and putative duloxetine metabolites. Bioorg Med Chem Lett. 2004;14(13):3481-3486. View Source
